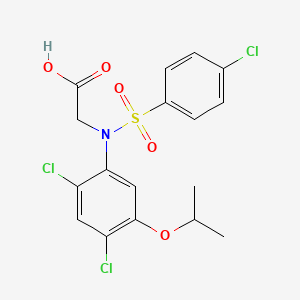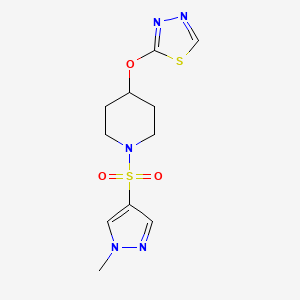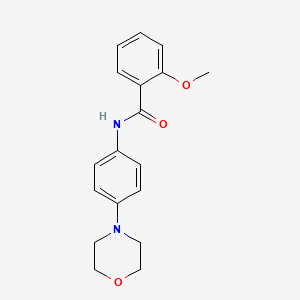
2-Methoxy-N-(4-morpholin-4-yl-phenyl)-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of a similar compound, 2-methoxy-6-[(2-morpholin-4-yl-phenylamino)-methylene]-4-nitro-cyclohexa-2,4-dienone, was described in a study . The process involved dissolving 2-Hydroxy-3-methoxy-5-nitro-benzaldehyde and 2-morpholin-4-yl-phenylamine in an ethanol solution. The mixture was stirred for 1 hour under refluxing. The resulting solution was left in air for a few days, yielding red rod-shaped crystals .Molecular Structure Analysis
The molecular structure of a similar compound, 2-methoxy-6-[(2-morpholin-4-yl-phenylamino)-methylene]-4-nitro-cyclohexa-2,4-dienone, was analyzed in a study . The crystal structure was determined to be orthorhombic, with a = 15.5675 (12) Å, b = 17.0299 (13) Å, c = 6.2644 (5) Å, and V = 1660.8 (2) Å^3 .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The compound’s structural features suggest potential anticancer properties. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to understand its mechanism of action and potential clinical applications .
Anti-Inflammatory Properties
Due to its benzamide moiety, this compound may exhibit anti-inflammatory effects. Researchers have explored its impact on inflammatory pathways, including inhibition of pro-inflammatory cytokines and enzymes. It could be a candidate for developing novel anti-inflammatory drugs .
Neuroprotection and Neurodegenerative Diseases
The morpholine group in the compound may contribute to neuroprotective effects. Studies have investigated its potential in preventing neuronal damage and reducing oxidative stress. Researchers are interested in its application in neurodegenerative conditions like Alzheimer’s and Parkinson’s diseases .
Antibacterial and Antifungal Activity
Preliminary studies suggest that this compound possesses antibacterial and antifungal properties. It has been evaluated against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains. Further research is needed to optimize its efficacy and safety .
Organic Synthesis and Medicinal Chemistry
The compound’s unique structure makes it valuable in organic synthesis and medicinal chemistry. Researchers have used it as a building block for designing new molecules with specific biological activities. Its morpholine ring can serve as a versatile scaffold for drug development .
Photophysical Properties and Sensors
The compound’s photophysical properties, such as fluorescence and absorption spectra, have attracted interest. Scientists explore its potential as a fluorescent probe or sensor for detecting specific analytes. Applications include environmental monitoring, bioimaging, and chemical sensing .
Eigenschaften
IUPAC Name |
2-methoxy-N-(4-morpholin-4-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-22-17-5-3-2-4-16(17)18(21)19-14-6-8-15(9-7-14)20-10-12-23-13-11-20/h2-9H,10-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQVUXCZGCSPGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

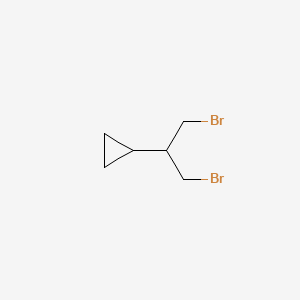
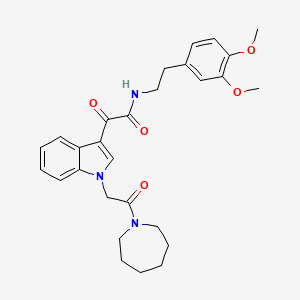
![4-Amino-6-methylfuro[3,4-c]pyridin-3(1h)-one](/img/structure/B2548975.png)

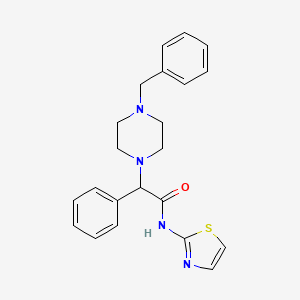
![7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-5-pyrrolidin-1-yl[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2548981.png)
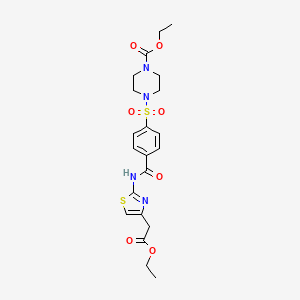
![Ethyl 2-[(4-methylsulfonylpyrazol-1-yl)methyl]prop-2-enoate](/img/structure/B2548983.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2548985.png)
